Palmitoleyl oleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

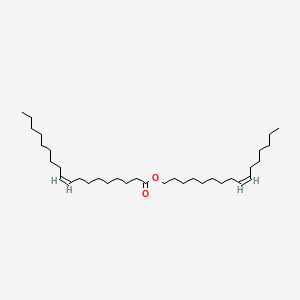

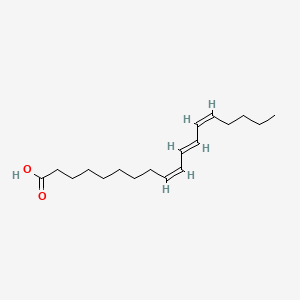

Palmitoleyl oleate is a wax ester obtained by the formal condensation of hexadecen-1-ol with oleic acid. It derives from an oleic acid and a palmitoleyl alcohol.

Scientific Research Applications

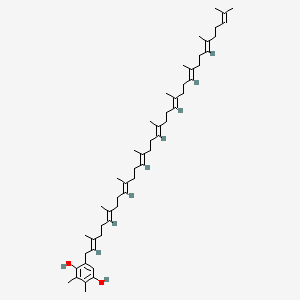

Oleate in Insulin Resistance and Diabetes Management

Oleate, through activation of AMP-activated protein kinase (AMPK), can prevent palmitate-induced endoplasmic reticulum (ER) stress in skeletal muscle cells, which is linked to lipid-induced inflammation and insulin resistance (Salvadó et al., 2013). It's been found that oleate does not induce ER stress markers, unlike palmitate, and can reverse the induction of these markers by palmitate, thereby preventing inflammation and improving insulin-stimulated glucose uptake.

Role in Metabolic Pathways and Apoptosis

Oleate's interaction with metabolic pathways and apoptosis in hepatoma cells was explored by Noguchi et al. (2009), who found that oleate can restore most metabolic fluxes to control levels, leading to steatotic lipid accumulation while preventing apoptosis (Noguchi et al., 2009). This highlights the protective role of oleate against apoptosis in cells with fat overaccumulation.

Implications for Cardiovascular Health

Research has indicated that oleate can protect against cardiovascular insulin resistance and improve endothelial dysfunction in response to proinflammatory signals (Perdomo et al., 2015). Oleate appears to prevent the activation of JNK-1/2 and NF-κB in response to TNF-α or palmitate, reducing inflammation and improving the atherosclerotic process.

Oleate and Palmitate in Cellular Models

Studies have shown that the mixture of oleate and palmitate can be used to create cellular models of steatosis, which is helpful in studying the impact of fat overaccumulation in the liver (Gómez‐Lechón et al., 2007). This approach differentiates between cytotoxic and apoptotic effects and helps to understand the distinct inherent toxic potential of individual fatty acids.

Protective Role of Oleate in Liver Inflammation

Palmitoleate supplementation has been shown to increase hepatic fat deposition while reducing macrophage/Kupffer cell numbers in the liver, thereby dissociating liver inflammatory response from hepatic steatosis (Guo et al., 2012). This suggests a novel role for palmitoleate in preventing liver inflammation.

Properties

Molecular Formula |

C34H64O2 |

|---|---|

Molecular Weight |

504.9 g/mol |

IUPAC Name |

[(Z)-hexadec-9-enyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h14,16-17,19H,3-13,15,18,20-33H2,1-2H3/b16-14-,19-17- |

InChI Key |

XGLAPGGDOHJURU-KXYOHKLBSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCC=CCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCC=CCCCCCC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

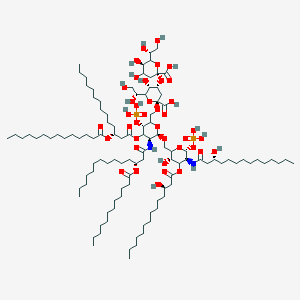

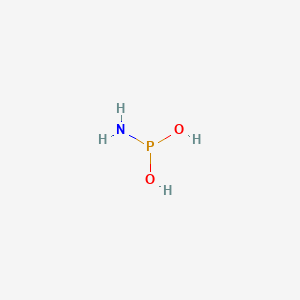

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)

![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)